21-Deacetoxy deflazacort (also known as 21-desacetyl deflazacort) is the pharmacologically active metabolite of the prodrug deflazacort, a synthetic glucocorticoid of the oxazoline class. Following administration, deflazacort is rapidly and completely converted by plasma esterases into 21-deacetoxy deflazacort, which is responsible for the entirety of the subsequent anti-inflammatory and immunosuppressive effects. This compound exerts its effects by binding to glucocorticoid receptors, which in turn modulates the expression of genes involved in inflammatory responses. Its distinct identity as the active agent, separate from the inactive parent compound, makes it an essential tool for specific research and analytical applications.
Procuring the parent prodrug, deflazacort, is unsuitable for applications requiring direct and quantifiable action of the active glucocorticoid. Deflazacort itself is pharmacologically inert and requires metabolic activation by plasma esterases to form 21-Deacetoxy deflazacort. This makes the parent drug inappropriate for *in vitro* studies, such as cell-based assays or receptor binding experiments, where metabolic enzymes are absent. Using deflazacort in such systems would yield false negative or uninterpretable results. Furthermore, for analytical and pharmacokinetic (PK) studies, a certified standard of 21-Deacetoxy deflazacort is essential for accurately quantifying the active moiety in biological samples, a requirement the parent drug cannot fulfill.
As the active form circulating in plasma after administration of the parent drug, 21-Deacetoxy deflazacort is the required analyte for pharmacokinetic (PK) and bioequivalence studies. Following a 30 mg oral dose of deflazacort, the parent compound is undetectable, while the active metabolite 21-Deacetoxy deflazacort reaches a maximum plasma concentration (Cmax) of 116 ng/mL with a terminal half-life of 1.3 hours. Procuring this specific metabolite is non-negotiable for developing and validating bioanalytical methods (e.g., LC-MS/MS) to monitor therapeutic exposure and metabolic profiles.
| Evidence Dimension | Plasma Concentration (Cmax) after 30 mg oral dose of parent drug |
| Target Compound Data | 116 ng/mL |
| Comparator Or Baseline | Deflazacort (Prodrug): Not detectable |
| Quantified Difference | Qualitatively distinct (detectable vs. not detectable) |
| Conditions | Human plasma following oral administration of deflazacort. |
This confirms the compound's identity as the sole active agent in circulation, making it the only valid standard for pharmacokinetic and bioanalytical research on deflazacort.
In a functional assay measuring the inhibition of eosinophil survival, 21-Deacetoxy deflazacort demonstrates quantifiable anti-inflammatory potency. When tested on eosinophils primed by supernatants from healthy nasal mucosa, the active metabolite of deflazacort showed an IC50 of 264 nM. This indicates it is approximately twice as potent as methylprednisolone (IC50 = 536 nM) in this specific cellular context. This quantitative difference provides a clear rationale for its use as a mid-potency reference glucocorticoid in inflammatory cell models.
| Evidence Dimension | IC50 for Inhibition of Eosinophil Survival (nM) |
| Target Compound Data | 264 nM (as Deflazacort) |
| Comparator Or Baseline | Methylprednisolone: 536 nM |
| Quantified Difference | ~2x more potent than Methylprednisolone |
| Conditions | In vitro assay on human eosinophils primed by human epithelial cell conditioned media (HECM) from healthy nasal mucosa. |
For researchers needing a glucocorticoid with a defined potency level distinct from other common steroids, this compound offers a quantitatively validated option for comparative studies and screening assays.
Direct comparison of glucocorticoid receptor (GR) binding shows that 21-Deacetoxy deflazacort is less active than prednisolone in displacing a radiolabeled ligand from cytosol receptor sites in rat kidney, thymus, and liver. While a precise relative binding affinity (RBA) is not stated, this qualitative but direct comparison establishes a key molecular-level differentiator. This distinction is critical for studies where receptor affinity is a key variable, such as structure-activity relationship (SAR) investigations or research into off-target effects, justifying its selection over the more common prednisolone.
| Evidence Dimension | Relative Glucocorticoid Receptor Binding Affinity |
| Target Compound Data | Less active than prednisolone |
| Comparator Or Baseline | Prednisolone: Higher binding activity |
| Quantified Difference | Qualitative difference in binding affinity |
| Conditions | In vitro competitive displacement of [3H]dexamethasone from cytosol receptor sites in rat kidney, thymus, and liver. |
This provides a clear molecular basis for selecting this compound to investigate mechanisms where lower GR affinity, but still effective downstream action, is required.
As the exclusive active metabolite found in plasma, this compound is the mandatory reference standard for quantifying drug levels in biological samples from subjects administered deflazacort. Its use is critical for establishing bioequivalence, performing dose-response analyses, and conducting drug metabolism studies.
Ideal for cell-based assays where the direct action of a glucocorticoid is required without the confounding variable of metabolic activation. Its defined potency allows for precise dose-response characterization in studies of anti-inflammatory pathways, gene expression modulation, and receptor signaling, especially when a direct comparison to more potent (dexamethasone) or less potent (methylprednisolone) agents is needed.
Serves as a reliable positive control in assays designed to screen for novel anti-inflammatory or immunosuppressive compounds. Its known mechanism of action via the glucocorticoid receptor and its intermediate potency make it a suitable benchmark for evaluating the efficacy of test compounds in a cellular context.